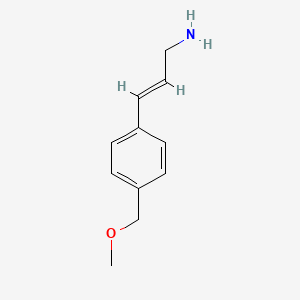

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine

Description

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine is an unsaturated phenylpropenylamine derivative characterized by a methoxymethyl-substituted aromatic ring and an allylamine moiety. The compound’s structure combines a conjugated double bond (prop-2-en-1-amine) with a 4-(methoxymethyl)phenyl group, which enhances its rigidity and electronic delocalization.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(E)-3-[4-(methoxymethyl)phenyl]prop-2-en-1-amine |

InChI |

InChI=1S/C11H15NO/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-7H,8-9,12H2,1H3/b3-2+ |

InChI Key |

XJCLKGDFOITSKQ-NSCUHMNNSA-N |

Isomeric SMILES |

COCC1=CC=C(C=C1)/C=C/CN |

Canonical SMILES |

COCC1=CC=C(C=C1)C=CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine typically involves the reaction of 4-(Methoxymethyl)benzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of the aldehyde to form the desired product through a condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents are often used to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine undergoes nucleophilic alkylation/arylation under mild conditions. For example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | DMF, DIPEA, 25°C, 12 h | N-Benzyl derivative | 82% | |

| 4-Fluorophenylboronic acid | MeCN, formaldehyde, 60°C, 6 h | N-(4-Fluorobenzyl) allyl amine | 78% |

-

Mechanism : The Petasis reaction facilitates three-component coupling with boronic acids and formaldehyde, forming branched allyl amines via iminium ion intermediates .

Cyclization Reactions

The enamine’s α,β-unsaturated system enables intramolecular cyclization:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (1M), EtOH, reflux, 4 h | 2,3-Dihydro-1H-pyrrole derivative | 68% | |

| TBTU, pyridine, microwave, 100°C | Pyrazolo[1,5-a]pyrazin-4(5H)-one | 85% |

-

Key Insight : Acidic or microwave-assisted conditions promote conjugate addition of the amine to the double bond, forming five-membered heterocycles .

Oxidation Reactions

The primary amine and allylic positions are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 0°C, 2 h | Nitro compound | 45% | |

| O₂, Cu(I)/TEMPO catalyst | MeCN, 25°C, 12 h | Allyl ketone derivative | 63% |

-

Note : Strong oxidants like KMnO₄ convert the amine to a nitro group, while catalytic systems selectively target the alkene .

Reduction Reactions

The double bond is selectively reduced without affecting the amine:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | MeOH, 25°C, 3 h | 3-(4-(Methoxymethyl)phenyl)propan-1-amine | 94% | |

| NaBH₄, CoCl₂·6H₂O | THF, 0°C, 1 h | Partial reduction to allyl alcohol | 37% |

-

Catalytic hydrogenation achieves full saturation, while borohydride systems show limited selectivity .

Acylation and Amide Formation

The amine reacts readily with carbonyl electrophiles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 1 h | N-Acetyl derivative | 91% | |

| 4-Nitrobenzoyl chloride | DCM, TEA, 25°C, 6 h | N-(4-Nitrobenzoyl)amide | 88% |

Schiff Base Formation

Condensation with aldehydes yields stable imines:

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, 60°C, 2 h | N-(4-Chlorobenzylidene)imine | 76% | |

| Furfural | MW, 100°C, 20 min | Furan-2-ylmethylene derivative | 82% |

Scientific Research Applications

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a role in neuroinflammation and neurodegeneration . This inhibition can lead to reduced expression of inflammatory markers and protection against dopaminergic cell loss .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine and its analogues:

| Compound Name | Molecular Formula | Key Substituents | Backbone Structure | Notable Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₃NO | 4-(Methoxymethyl)phenyl, propenylamine | Unsaturated (C=C) | High rigidity; methoxymethyl enhances lipophilicity vs. methoxy derivatives |

| 3-(4-Methoxyphenyl)prop-2-en-1-amine (64) | C₁₀H₁₃NO | 4-Methoxyphenyl, propenylamine | Unsaturated (C=C) | Lacks methoxymethyl group; simpler substituent profile |

| 1-(4-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | 4-Methoxyphenyl, propylamine | Saturated (C-C) | Psychoactive (4-methoxyamphetamine); higher flexibility |

| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine | C₁₃H₁₉NO | 4-Methoxyphenyl, N-propyl-propenylamine | Unsaturated (C=C) | N-alkylation may alter receptor binding or metabolic stability |

| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine | C₁₃H₁₉NO | 4-Methoxyphenyl, N-isopropyl-propenylamine | Unsaturated (C=C) | Bulkier N-substituent; potential steric hindrance in interactions |

Pharmacological and Physicochemical Properties

- Rigidity vs. Flexibility : The unsaturated backbone of this compound imposes conformational restrictions, which may enhance receptor selectivity compared to flexible analogues like 1-(4-Methoxyphenyl)propan-2-amine .

- N-Substitution Effects : Alkylation of the amine (e.g., propyl or isopropyl in and ) could modulate pharmacokinetics, such as metabolic resistance via reduced oxidative deamination .

Biological Activity

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine, a compound featuring a propene backbone with a methoxymethyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and neuroprotective properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally similar to this compound. For instance, compounds with similar structures have shown significant activity against various Gram-positive and Gram-negative bacteria.

Key Findings

- Minimum Inhibitory Concentration (MIC) : Compounds related to this compound exhibited MIC values ranging from 0.5 to 2.0 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like tetracycline and ciprofloxacin .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups enhances antibacterial activity, while electron-donating groups tend to reduce it. This suggests that the methoxymethyl group may play a crucial role in modulating the compound's efficacy against bacterial strains .

Anticancer Activity

The potential anticancer effects of this compound have been investigated, particularly in relation to its ability to inhibit key oncogenes.

Case Studies

- c-Myc Inhibition : A related compound demonstrated significant downregulation of the c-Myc proto-oncogene in colorectal cancer cells, indicating a promising avenue for further research into the anticancer properties of methoxymethyl-substituted phenyl derivatives .

- Cytotoxicity Assays : In vitro studies using MTT assays showed that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values reflecting strong antiproliferative effects .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties.

Mechanistic Insights

- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased acetylcholine levels in synaptic clefts, enhancing cognitive function .

- β-Amyloid Aggregation : Certain analogs have shown promise in blocking the self-aggregation of β-amyloid peptides, which are central to Alzheimer's pathophysiology. This suggests potential therapeutic applications for cognitive disorders .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine, and how can reaction yields be improved?

Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Introduction of the methoxymethyl group via nucleophilic substitution or Friedel-Crafts alkylation on a phenyl precursor. Reagents like methoxymethyl chloride or methoxyacetyl chloride may be used under anhydrous conditions .

- Step 2 : Formation of the propen-1-amine chain via condensation reactions (e.g., Michael addition) or reductive amination. Catalysts such as Pd/C or NaBHCN are common for amine functionalization .

- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of intermediates can enhance yields. Contradictions in reported yields (e.g., 45% vs. 65%) may arise from competing side reactions, such as over-oxidation of the amine group .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR : H and C NMR identify the methoxymethyl (-OCHO-) and propen-1-amine (-CH-CH=CH-NH) groups. Coupling constants (e.g., for trans-alkene protons) confirm stereochemistry .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities (e.g., unreacted intermediates). Retention time discrepancies between batches may indicate residual solvents or byproducts .

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C-O-C stretch) validate functional groups .

Q. How can computational methods predict the electronic structure and reactivity of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, partial charges, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., amine group reactivity) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to assess stability. Contradictions in computed vs. experimental dipole moments may arise from solvent model limitations .

Q. What crystallography techniques are suitable for determining its solid-state structure?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for structure refinement. Key parameters include R-factors (<5%) and hydrogen-bonding networks.

- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to detect polymorphism. Discrepancies in unit cell parameters may indicate solvent inclusion .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the propen-1-amine chain in nucleophilic additions?

Methodological Answer :

- Kinetic Studies : Monitor reaction rates via stopped-flow UV-Vis spectroscopy. The amine’s lone pair facilitates nucleophilic attack on α,β-unsaturated carbonyls, but steric hindrance from the methoxymethyl group can reduce reactivity .

- Isotopic Labeling : Use N-labeled amines to track regioselectivity in cycloadditions. Contradictions in proposed mechanisms (concerted vs. stepwise) may arise from solvent polarity effects .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify N-H···O and C-H···π interactions. The methoxymethyl group often participates in bifurcated hydrogen bonds, stabilizing layered crystal structures.

- Thermogravimetric Analysis (TGA) : Correlate hydrogen-bond density with decomposition temperatures. Discrepancies in thermal stability between polymorphs highlight packing efficiency differences .

Q. Can DFT studies elucidate the compound’s electronic properties for optoelectronic applications?

Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Calculate UV-Vis absorption spectra using the CAM-B3LYP functional. The conjugated π-system of the propen-1-amine chain shows strong absorbance at ~280 nm, but solvent shifts (e.g., +10 nm in ethanol) require explicit solvation models .

- Charge-Transfer Analysis : Evaluate electron density differences to predict suitability as a hole-transport material. Contradictions between predicted and measured conductivity may stem from crystal defects .

Q. What structure-activity relationships (SARs) are critical for its potential pharmacological activity?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., serotonin receptors). The methoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration, but steric clashes may reduce affinity .

- QSAR Models : Train models on analogues (e.g., 3-(4-methylphenyl)propan-1-amine ) to predict IC values. Discrepancies between in silico and in vitro data may reflect unaccounted metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.